Famitinib

Description

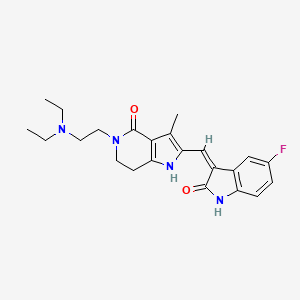

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEYKDOLBLYGRB-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945380-27-8, 1044040-56-3 | |

| Record name | Famitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib, (Z) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FAMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Famitinib's Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that potently inhibits key drivers of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound in angiogenesis. It details its primary kinase targets, the downstream signaling pathways it modulates, and its effects on endothelial cell functions. This document also includes a compilation of quantitative inhibitory data and detailed experimental protocols for key in vitro and in vivo angiogenesis assays to facilitate further research and development.

Introduction

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for their growth, invasion, and dissemination.[1] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a central regulator of this process.[2][3][4] this compound is an orally bioavailable small-molecule TKI that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical and clinical studies.[5][6][7][8] Its mechanism of action is centered on the potent inhibition of several receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis and growth.[9][10]

Molecular Targets of this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting multiple RTKs involved in vascular development and tumor progression. Its primary targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of VEGF-induced angiogenesis, the inhibition of VEGFR-2 is central to this compound's mechanism.[6][9] this compound blocks the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]

-

Platelet-Derived Growth Factor Receptor β (PDGFRβ): PDGFRβ signaling is crucial for the recruitment and stabilization of pericytes, which are essential for the maturation and integrity of newly formed blood vessels. By inhibiting PDGFRβ, this compound can disrupt the pericyte coverage of tumor vessels, leading to vessel instability and regression.

-

c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is involved in various cellular processes, including cell proliferation and survival.[11] In the context of angiogenesis, c-Kit inhibition can contribute to the overall anti-tumor effect by directly targeting tumor cells that express this receptor and potentially affecting mast cells which can release pro-angiogenic factors in the tumor microenvironment.[9]

Quantitative Inhibitory Activity of this compound

The potency of this compound against its primary targets has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) |

| c-Kit | 2.3[5][7] |

| VEGFR-2 | 4.7[5][7] |

| PDGFRβ | 6.6[5][7] |

Signaling Pathways Modulated by this compound

This compound's inhibition of its primary targets leads to the disruption of key downstream signaling pathways that drive angiogenesis.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. This compound blocks these initial steps, leading to the inhibition of major downstream pathways:

-

PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation. This compound's inhibition of VEGFR-2 phosphorylation prevents the activation of Phospholipase Cγ (PLCγ), which in turn blocks the activation of Protein Kinase C (PKC) and the subsequent Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade.

-

PI3K-Akt-mTOR Pathway: This pathway is a critical regulator of endothelial cell survival and proliferation. By inhibiting VEGFR-2, this compound prevents the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, a serine/threonine kinase that promotes cell survival by inhibiting apoptotic proteins.

PDGFRβ and c-Kit Signaling

While less detailed in the context of this compound's anti-angiogenic mechanism, the inhibition of PDGFRβ and c-Kit contributes to the overall anti-tumor effect. The inhibition of PDGFRβ disrupts pericyte function, leading to unstable tumor vasculature. The inhibition of c-Kit can directly impact tumor cell proliferation and survival.

Effects on the Tumor Microenvironment

This compound's anti-angiogenic activity also modulates the tumor microenvironment (TME). By normalizing the tumor vasculature, this compound can alleviate hypoxia and improve the delivery of other therapeutic agents. Furthermore, some studies suggest that this compound can enhance anti-tumor immunity by increasing the infiltration of CD8+ T cells and M1-type tumor-associated macrophages while reducing the number of myeloid-derived suppressor cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-angiogenic activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of its targets.

Protocol:

-

Reagents and Materials: Recombinant human kinases (VEGFR-2, PDGFRβ, c-Kit), appropriate peptide substrates, ATP, kinase assay buffer, 96-well plates, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a 96-well plate, add the recombinant kinase, the peptide substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection reagent. f. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Protocol:

-

Cell Culture: Culture HUVECs in endothelial growth medium (EGM).

-

Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Starve the cells in a low-serum medium for 4-6 hours. Then, treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in a low-serum medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Angiogenesis Model

This model assesses the in vivo anti-angiogenic efficacy of this compound.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., human gastric cancer BGC-823 cells) into the flank of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound orally once daily.

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Immunohistochemistry: Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31 or CD34) to determine the microvessel density (MVD).

-

Data Analysis: Compare the tumor growth rates and MVD between the control and this compound-treated groups.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action in angiogenesis. Its primary activity against VEGFR-2, PDGFRβ, and c-Kit disrupts key signaling pathways essential for endothelial cell proliferation, survival, and migration, as well as pericyte function. This leads to the inhibition of tumor angiogenesis and a subsequent reduction in tumor growth. The ability of this compound to also modulate the tumor microenvironment further enhances its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other anti-angiogenic agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. corning.com [corning.com]

- 4. In vitro kinase assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Famitinib: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib (B1672043) is a small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that plays a significant role in anticancer therapy by concurrently inhibiting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound exerts its therapeutic effects by targeting several receptor tyrosine kinases (RTKs). The primary targets of this compound are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Stem Cell Factor Receptor (c-Kit), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3][4][5] Additionally, this compound has been reported to inhibit other related kinases, including VEGFR3, FMS-like tyrosine kinase 1 (Flt1), FMS-like tyrosine kinase 3 (Flt3), and the proto-oncogene tyrosine-protein kinase receptor Ret.[1][2]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary molecular targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Kit | 2.3 ± 2.6 |

| VEGFR2 | 4.7 ± 2.9 |

| PDGFRβ | 6.6 ± 1.1 |

| VEGFR3 | Data not available |

| Flt1 | Data not available |

| Flt3 | Data not available |

| Ret | Data not available |

Data sourced from preclinical studies.[4]

Signaling Pathways Targeted by this compound

By inhibiting its molecular targets, this compound disrupts key signaling cascades that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.

VEGFR2 Signaling Pathway

This compound's inhibition of VEGFR2 is a cornerstone of its anti-angiogenic activity. VEGFR2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream pathway.

c-Kit Signaling Pathway

The c-Kit receptor is involved in various cellular processes, including proliferation, differentiation, and survival, particularly in hematopoietic stem cells and gastrointestinal stromal tumors (GIST).[6] Mutations leading to constitutive activation of c-Kit are oncogenic drivers in several cancers. This compound's inhibition of c-Kit blocks these pro-survival and proliferative signals.

PDGFRβ Signaling Pathway

PDGFRβ signaling is integral to cell growth, proliferation, and migration, particularly in mesenchymal cells.[7] Dysregulation of this pathway is implicated in various cancers and fibrotic diseases. This compound's blockade of PDGFRβ disrupts these pathological processes.

Experimental Protocols

The determination of this compound's molecular targets and its inhibitory activity involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the inhibitory potency of this compound against its target kinases.

1. Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR2, c-Kit, PDGFRβ)

-

Specific peptide substrate for each kinase

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection

-

This compound stock solution (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well or 384-well microplates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Detection reagents (e.g., scintillation fluid, luminescence/fluorescence-based detection kits)

-

Microplate reader (scintillation counter, luminometer, or fluorometer)

2. Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Reaction Setup: In each well of the microplate, add the kinase enzyme, its specific substrate, and the diluted this compound or control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., a mix of cold ATP and [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radioactive Methods: Use a detection kit (e.g., ADP-Glo™, HTRF®) that measures either the amount of ADP produced or the phosphorylated substrate using specific antibodies and a luminescence or fluorescence signal.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][8][9][10]

Cell Viability Assay (MTS Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[4]

1. Materials:

-

Cancer cell lines (e.g., BGC-823, MGC-803 human gastric cancer cells)[4]

-

Complete cell culture medium

-

This compound stock solution

-

96-well sterile microplates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine methosulfate (PMS) solution

-

Microplate reader (absorbance at 490 nm)

2. Procedure:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.6 to 20.0 µM).[4] Include a vehicle control.

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).[4]

-

MTS Addition: Add the combined MTS/PMS solution to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value for cell growth inhibition.[3][11][12]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

1. Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., BGC-823)[4]

-

This compound formulation for oral gavage

-

Vehicle control (e.g., physiological saline)

-

Calipers for tumor measurement

-

Animal housing and care facilities

2. Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 or 100 mg/kg, daily by oral gavage) or the vehicle control for a specified period (e.g., 21 days).[4]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for markers of angiogenesis like CD34).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to assess antitumor efficacy.[13][14][15]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of a multi-targeted tyrosine kinase inhibitor like this compound.

In Vitro Evaluation Workflow

Logical Relationship of this compound's Action

Conclusion

This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key receptor tyrosine kinases. Its ability to simultaneously block pathways crucial for angiogenesis, tumor cell proliferation, and survival underscores its therapeutic potential in a range of solid tumors. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other targeted therapies. The detailed understanding of its molecular targets and the downstream consequences of their inhibition is paramount for optimizing its clinical application and for the design of future anticancer agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camrelizumab plus this compound in previously chemo-immunotherapy treated patients with advanced NSCLC: results from an open-label multicenter phase 2 basket study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro kinase assay [bio-protocol.org]

- 10. In vitro protein kinase assay [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. benchchem.com [benchchem.com]

- 14. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Famitinib's Effect on VEGFR and PDGFR Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates significant anti-tumor and anti-angiogenic effects by primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on the VEGFR and PDGFR signaling pathways. This document outlines the biochemical potency of this compound, details common experimental protocols for its evaluation, and visualizes its impact on key cellular signaling cascades.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, particularly VEGFR-2, are key mediators of this process. Similarly, the Platelet-Derived Growth Factor (PDGF) and its receptor, PDGFR, play crucial roles in tumor cell proliferation, survival, and the regulation of the tumor microenvironment. This compound is an orally bioavailable TKI designed to inhibit these critical pathways, thereby exerting a dual effect of inhibiting tumor angiogenesis and directly suppressing tumor cell growth.

Mechanism of Action of this compound

This compound competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR-2 and PDGFR-β. This inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and survival.

Inhibition of VEGFR Signaling

By targeting VEGFR-2, this compound effectively inhibits the signaling cascade initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-associated angiogenesis.

Inhibition of PDGFR Signaling

This compound's inhibition of PDGFR-β disrupts the signaling pathways responsible for the proliferation and survival of tumor cells and pericytes. This dual action on both tumor cells and the tumor vasculature contributes to its potent anti-tumor activity.

Quantitative Data

The inhibitory potency of this compound against key kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 4.7 ± 2.9[1] |

| PDGFR-β | 6.6 ± 1.1[1] |

| c-Kit | 2.3 ± 2.6[1] |

Table 1: Biochemical IC50 values of this compound against key tyrosine kinases.

In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines. For example, in BGC-823 and MGC-803 gastric cancer cells, the IC50 values were 3.6 µM and 3.1 µM, respectively[1].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR and PDGFR signaling pathways and the point of inhibition by this compound.

Figure 1: this compound's inhibition of the VEGFR-2 signaling pathway.

Figure 2: this compound's inhibition of the PDGFR-β signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of VEGFR-2 and PDGFR-β.

Materials:

-

Recombinant human VEGFR-2 or PDGFR-β kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer

-

96-well plates

-

Plate reader (scintillation counter or luminescence/fluorescence reader)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the kinase, substrate, and this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Quantify kinase activity by measuring the incorporation of the phosphate (B84403) group into the substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the VEGFR and PDGFR signaling pathways.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Figure 3: A typical workflow for Western Blot analysis.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound or a vehicle control orally, daily.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the VEGFR and PDGFR signaling pathways. Its ability to inhibit both angiogenesis and direct tumor cell proliferation underscores its therapeutic potential in a variety of solid tumors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the molecular mechanisms of this compound and similar targeted therapies.

References

In-Vitro Efficacy of Famitinib: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of the in-vitro studies of this compound on cancer cell lines, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in cancer drug discovery and development.

This compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[3][4] These include the Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), stem cell factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By targeting these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).[3]

Data Presentation: In-Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Gastric Cancer | BGC-823 | 3.6 | [5] |

| Gastric Cancer | MGC-803 | 3.1 | [5] |

Table 2: Inhibitory Activity of this compound against Purified Kinases

| Kinase Target | IC50 (nM) | Citation |

| c-Kit | 2.3 | [5] |

| VEGFR-2 | 4.7 | [5] |

| PDGFRβ | 6.6 | [5] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Cell Fixation and Permeabilization:

-

Culture cells on coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Wash the cells with deionized water.

-

Incubate the cells with TdT reaction buffer for 10 minutes.

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

-

-

Staining and Visualization:

-

Wash the cells with PBS.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, indicating their activation state.

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the targeted pathways and the experimental workflow.

This compound's Mechanism of Action

This compound is a multi-targeted TKI that primarily inhibits VEGFR2, c-Kit, and PDGFRβ. This inhibition blocks the downstream signaling cascades that promote cancer cell growth and survival.

Caption: this compound inhibits VEGFR2, c-Kit, and PDGFRβ, blocking downstream signaling.

Experimental Workflow for In-Vitro Analysis

The following diagram outlines the general workflow for the in-vitro evaluation of this compound's anti-cancer activity.

Caption: Workflow for in-vitro evaluation of this compound on cancer cell lines.

Integrated Downstream Signaling of this compound's Targets

This diagram illustrates the convergence of the signaling pathways inhibited by this compound. The inhibition of VEGFR2, c-Kit, and PDGFRβ leads to the suppression of key downstream effectors such as Akt and ERK.

Caption: Integrated downstream signaling pathways inhibited by this compound.

Conclusion

This technical guide summarizes the key in-vitro findings on the anti-cancer effects of this compound. The provided data and detailed experimental protocols offer a solid foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this promising multi-targeted TKI. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of this compound's mechanism of action and its evaluation in a laboratory setting. As research progresses, a more comprehensive understanding of this compound's efficacy across a wider range of cancer types will undoubtedly emerge, paving the way for its effective clinical application.

References

Famitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of solid tumors. Developed by Jiangsu Hengrui Medicine Co., Ltd., it primarily targets key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Development

This compound, also known as SHR1020, was developed as a structural analog of sunitinib (B231) with the aim of achieving an improved therapeutic profile.[1] The discovery process focused on identifying a potent inhibitor of key RTKs implicated in tumor growth and angiogenesis. Preclinical studies demonstrated its potent anti-tumor activity in various xenograft models and its ability to enhance the efficacy of standard chemotherapy agents such as oxaliplatin (B1677828) and 5-fluorouracil. Following promising preclinical results, this compound has undergone extensive clinical evaluation in a variety of solid tumors, including colorectal, gastric, and non-small cell lung cancer.[1][3][4]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound by its developers is proprietary, a plausible synthetic route can be postulated based on the synthesis of its core structural components, the pyrrolo[3,2-c]pyridine and 2-indolinone moieties, as well as the synthesis of structurally related compounds like sunitinib. The synthesis likely involves a convergent approach, where the two key heterocyclic systems are synthesized separately and then coupled in the final steps.

A potential retrosynthetic analysis suggests the disconnection of the exocyclic double bond, leading back to a pyrrolo[3,2-c]pyridin-4-one aldehyde or a related activated derivative and a 5-fluorooxindole (B20390). The pyrrolo[3,2-c]pyridin-4-one core can be constructed through various methods, including those involving intramolecular cyclization of substituted pyridines. The 2-indolinone moiety is a common scaffold in medicinal chemistry and can be synthesized from corresponding anilines.

A generalized synthetic scheme would likely involve:

-

Synthesis of the Pyrrolo[3,2-c]pyridin-4-one core: This could be achieved through a multi-step sequence starting from a substituted pyridine (B92270) derivative, followed by the formation of the fused pyrrole (B145914) ring.

-

Synthesis of 5-fluorooxindole: This is a commercially available or readily synthesized intermediate, typically prepared from 4-fluoroaniline.

-

Aldol (B89426) Condensation: The final key step would be a base-catalyzed aldol condensation between the activated pyrrolo[3,2-c]pyridin-4-one intermediate and 5-fluorooxindole to form the characteristic exocyclic double bond of this compound.

-

Introduction of the side chain: The diethylaminoethyl side chain is likely introduced onto the pyrrolo[3,2-c]pyridin-4-one core at an appropriate stage of the synthesis.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting multiple RTKs, thereby disrupting downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[5]

Kinase Inhibition Profile

This compound is a potent inhibitor of several key tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.[1][2]

| Kinase Target | IC50 (nM) |

| c-Kit | 2.3 |

| VEGFR2 | 4.7 |

| PDGFRβ | 6.6 |

This compound also demonstrates inhibitory activity against other related kinases, including VEGFR3, Flt1, and Flt3.[5][6][7]

Signaling Pathway Inhibition

By inhibiting these RTKs, this compound blocks the phosphorylation of downstream signaling molecules, leading to the suppression of several critical cellular processes:

-

Anti-angiogenesis: Inhibition of VEGFR2, the primary mediator of VEGF-induced angiogenesis, prevents the proliferation, migration, and tube formation of endothelial cells, thereby cutting off the tumor's blood supply.[5]

-

Inhibition of Tumor Cell Proliferation: By targeting c-Kit and PDGFRβ, which are often overexpressed or mutated in various cancers, this compound directly inhibits the growth and survival of tumor cells.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest at the G2/M phase in cancer cells.[1]

Quantitative Data Summary

Preclinical Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BGC-823 | Gastric Cancer | 3.6 | [1] |

| MGC-803 | Gastric Cancer | 3.1 | [1] |

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| BGC-823 (Gastric) | This compound (50 mg/kg) | >85 | [1] |

Clinical Trial Data

| Trial Phase | Cancer Type | Treatment | Median PFS | ORR (%) | DCR (%) | Reference |

| Phase II | Metastatic Colorectal Cancer | This compound | 2.8 months | 2.2 | 59.8 | [3] |

| Phase II | Metastatic Colorectal Cancer | Placebo | 1.5 months | 0 | 31.4 | [3] |

| Phase I | Advanced Solid Tumors | This compound (25 mg) | - | - | - | Recommended Phase II dose |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro potency of this compound against its target kinases.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, c-Kit)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, the respective kinase, and the serially diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding a solution of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTS) Assay

Materials:

-

Cancer cell lines (e.g., BGC-823, MGC-803)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis (TUNEL) Assay

Materials:

-

Cancer cells treated with this compound

-

TUNEL assay kit

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control to induce apoptosis.

-

Harvest and fix the cells according to the TUNEL kit protocol.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Perform the TUNEL labeling reaction to fluorescently label the fragmented DNA.

-

Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantification.

In Vivo Xenograft Study

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., BGC-823)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily for the duration of the study.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action targeting key pathways in tumor angiogenesis and proliferation. Its potent preclinical activity has translated into encouraging results in clinical trials for various solid tumors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the continued evaluation and potential future applications of this compound. Further research is warranted to fully elucidate its therapeutic potential in a broader range of malignancies and in combination with other anti-cancer agents.

References

- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11198683B2 - Method for preparing tyrosine kinase inhibitor and derivative thereof - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Famitinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Combating Tumor Growth and Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Famitinib (B1672043) is a novel, orally active, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical and clinical studies. By simultaneously targeting multiple key signaling pathways involved in tumor progression, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit), this compound effectively inhibits tumor angiogenesis, proliferation, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways, to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction

The development of targeted therapies has revolutionized the landscape of cancer treatment. Unlike traditional chemotherapy, which non-selectively targets rapidly dividing cells, targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer. This compound is a multi-targeted TKI that has emerged as a promising therapeutic agent for various solid tumors.[1][2] Its ability to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously contributes to its broad-spectrum anti-tumor activity and potential to overcome resistance mechanisms associated with single-target agents.[1] This guide will delve into the core mechanisms of this compound, providing detailed technical information to support further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of several key RTKs that are crucial for tumor growth and metastasis.

Inhibition of Angiogenesis

A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for supplying tumors with nutrients and oxygen.[1] this compound is a potent inhibitor of VEGFR-2 and VEGFR-3, the primary mediators of angiogenesis and lymphangiogenesis, respectively.[1][3] By blocking the signaling cascades initiated by these receptors, this compound effectively cuts off the tumor's blood and lymphatic supply, thereby impeding its growth and ability to metastasize.[1][2]

Inhibition of Tumor Cell Proliferation and Survival

In addition to its anti-angiogenic properties, this compound directly targets RTKs that drive tumor cell proliferation and survival. These include c-Kit and PDGFRs.[1][2] Aberrant activation of these receptors is a common feature in various malignancies, including gastrointestinal stromal tumors (GISTs) and some gastric cancers.[1][2] By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]

Targeting Other Key Kinases

This compound also demonstrates inhibitory activity against other RTKs implicated in cancer, such as FMS-like tyrosine kinase-3 (Flt-3) and RET.[3] This multi-targeted approach allows this compound to combat cancer on multiple fronts, potentially reducing the likelihood of drug resistance.[1]

Signaling Pathways

The anti-tumor activity of this compound is a direct result of its ability to disrupt key signaling pathways. The following diagrams illustrate the primary pathways targeted by this compound.

References

- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multicenter phase 2 trial of camrelizumab plus this compound for women with recurrent or metastatic cervical squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Famitinib in Xenograft Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of Famitinib (B1672043), a multi-targeted receptor tyrosine kinase inhibitor, in various xenograft models. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative efficacy data, and insights into the drug's mechanism of action.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][2] By inhibiting these key signaling pathways, this compound demonstrates broad-spectrum anti-tumor activity across a range of solid tumors. Preclinical evaluation using xenograft models is a critical step in the development of targeted therapies like this compound, providing essential data on in vivo efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic relationships.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-neoplastic effects by blocking the ATP-binding site of its target RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The inhibition of VEGFR-2 and VEGFR-3, key mediators of angiogenesis, leads to a reduction in tumor neovascularization, effectively limiting the tumor's blood and nutrient supply.[1] Concurrently, the inhibition of PDGFR and c-Kit disrupts signaling pathways crucial for tumor cell proliferation and survival.[1] The downstream pathways affected by this compound include the Ras/Raf/MEK/ERK and the PI3K/Akt signaling cascades, both of which are central to cell cycle progression and the inhibition of apoptosis.

Preclinical Xenograft Studies: Experimental Protocols

The following protocols provide a detailed methodology for conducting preclinical efficacy studies of this compound in xenograft models.

Gastric Cancer Xenograft Model (BGC-823)

A study on human gastric cancer provides a comprehensive experimental design.[1]

-

Cell Line: Human gastric cancer cell line BGC-823.

-

Animal Model: Female BALB/c athymic nu/nu mice, 6-8 weeks old, weighing 18-20g.[1]

-

Cell Preparation and Inoculation: BGC-823 cells are suspended in PBS at a concentration of 1x10⁷ cells/mL. A volume of 100 µL of the cell suspension is subcutaneously injected into the right axillary area of each mouse.[1]

-

Tumor Growth and Randomization: Tumors are measured twice weekly using calipers. Tumor volume is calculated using the formula: V = (Length x Width²) / 2.[1] When the tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups.[1]

-

Drug Administration: this compound is formulated in physiological saline as a homogeneous suspension. It is administered by oral gavage once daily for 3 weeks at doses of 50 mg/kg and 100 mg/kg. The control group receives physiological saline.[1]

-

Endpoint Analysis: At the end of the treatment period (21 days), mice are sacrificed, and tumors are excised for further analysis, including weight measurement, immunohistochemistry (e.g., CD34 staining for microvessel density), and western blotting.[1]

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models (NCI-H1975 and PC-9)

Studies involving NSCLC models provide a framework for similar investigations.

-

Cell Lines: Human NSCLC cell lines NCI-H1975 and PC-9.

-

Animal Model: Female nude mice (BALB/c-nude), 6-7 weeks old.

-

Tumor Inoculation: Cells are subcutaneously inoculated into the mice.

-

Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, mice are randomized into groups. This compound is administered daily by oral gavage.

-

Endpoint Analysis: Tumor size and animal body weight are measured twice a week. At the end of the study, tumor tissues are collected for western blotting and immunohistochemistry.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical xenograft studies of this compound.

Table 1: Efficacy of this compound in BGC-823 Gastric Cancer Xenograft Model[1]

| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) |

| Control | - | 2690.5 | 0 |

| This compound | 50 mg/kg | 395.2 | >85 |

Table 2: Comparative Efficacy of this compound in BGC-823 Gastric Cancer Xenograft Model[1]

| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) |

| Control | - | 1973.0 | 0.0 |

| 5-Fluorouracil (5-FU) | 10 mg/kg | 1680.3 | 14.9 |

| Cisplatin (DDP) | 3 mg/kg | 987.3 | 49.9 |

| Paclitaxel (PTX) | 10 mg/kg | 1577.6 | 20.0 |

| This compound | 50 mg/kg | 287.6 | 85.4 |

Preclinical Pharmacokinetics

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Species-Dependent)

| Species | Dose | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | [3] |

| Monkey | Data not available | Data not available | Data not available | Data not available | [3] |

Note: While the referenced study describes the development of PBPK models, specific numerical values for Cmax, AUC, and t₁/₂ in rats and monkeys were not provided in the abstract.

Endpoint Analysis Methodologies

Immunohistochemistry (IHC)

IHC is a crucial technique for visualizing the effects of this compound on the tumor microenvironment and cell proliferation within xenograft tissues.

-

Microvessel Density (MVD): Staining for endothelial cell markers such as CD34 or CD31 is used to quantify MVD, providing a measure of angiogenesis.[1]

-

Cell Proliferation: The proliferation index is assessed by staining for Ki-67, a nuclear protein associated with cell proliferation.

-

General Protocol for Paraffin-Embedded Tissues:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval using an appropriate buffer and heating method.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against the target of interest (e.g., anti-CD34, anti-Ki-67).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Western Blotting

Western blotting is employed to confirm the mechanism of action of this compound by assessing the expression and phosphorylation status of its target RTKs and downstream signaling proteins in tumor lysates.

-

Target Proteins: Analysis typically includes VEGFR, PDGFR, c-Kit, and key downstream effectors like Akt, ERK, and their phosphorylated forms (p-Akt, p-ERK).

-

General Protocol for Xenograft Tumor Lysates:

-

Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

The preclinical evaluation of this compound in various xenograft models demonstrates its potent anti-tumor activity, primarily through the inhibition of key RTKs involved in angiogenesis and tumor cell proliferation. The data from the BGC-823 gastric cancer model, in particular, highlights its superior efficacy compared to standard chemotherapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting further preclinical studies. While specific pharmacokinetic data in xenograft models remains a gap in the publicly available literature, the existing preclinical and clinical data support the continued development of this compound as a promising targeted therapy for a range of solid tumors. Future preclinical research should aim to establish a clear correlation between this compound exposure and its pharmacodynamic effects in a wider array of xenograft models to further optimize its clinical translation.

References

- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Predicting pharmacokinetics of anti-cancer drug, this compound in human using physiologically based pharmacokinetic model] - PubMed [pubmed.ncbi.nlm.nih.gov]

Famitinib in Metastatic Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib (B1672043) is an oral, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potential in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC).[1] Its mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and angiogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] This technical guide provides an in-depth overview of this compound for research in mCRC, consolidating data from key clinical trials, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and cell proliferation. The primary targets of this compound include:

-

VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

-

c-Kit: A receptor tyrosine kinase involved in cell signaling pathways that can drive tumor growth.

-

PDGFR: Plays a role in tumor growth, angiogenesis, and metastasis.[2]

By inhibiting these receptors, this compound can disrupt the signaling cascades that promote cancer progression.

Clinical Efficacy in Metastatic Colorectal Cancer

This compound has been evaluated as both a monotherapy and in combination with other agents in patients with mCRC. The following tables summarize the quantitative data from key clinical trials.

This compound Monotherapy (Phase II Study - NCT01762293)

This randomized, double-blind, placebo-controlled phase II study evaluated the efficacy and safety of this compound in patients with refractory mCRC who had failed at least two prior lines of chemotherapy.[3][4]

| Efficacy Endpoint | This compound (n=99) | Placebo (n=55) | Hazard Ratio (95% CI) / p-value |

| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months | 0.60 (0.41-0.86), p=0.004[3] |

| Median Overall Survival (OS) | 7.4 months | 7.2 months | p=0.657[3] |

| Objective Response Rate (ORR) | 2.2% | 0.0% | p=0.540[3] |

| Disease Control Rate (DCR) | 59.8% | 31.4% | p=0.002[3] |

This compound in Combination with Camrelizumab (Phase II Basket Study - NCT04346381)

This open-label, multicenter phase II basket study investigated the antitumor activity and safety of this compound in combination with camrelizumab (an anti-PD-1 antibody) in patients with advanced solid tumors, including a cohort with mCRC who had progressed after at least two lines of systemic treatment.[5]

| Efficacy Endpoint | This compound + Camrelizumab (n=44) |

| Objective Response Rate (ORR) | 13.6% (95% CI, 5.2-27.4)[5] |

| Median Progression-Free Survival (PFS) | 3.3 months (95% CI, 2.1-4.1)[5] |

| Median Overall Survival (OS) | 10.9 months (95% CI, 7.6-15.2)[5] |

| Median Duration of Response (DoR) | 6.2 months (95% CI, 2.3-10.6)[5] |

Safety and Tolerability

In clinical trials, this compound has been associated with a manageable safety profile. The most common grade 3-4 adverse events are summarized below.

This compound Monotherapy (Phase II Study - NCT01762293)[3]

| Adverse Event (Grade 3-4) | Percentage of Patients |

| Hypertension | 11.1% |

| Hand-foot syndrome | 10.1% |

| Thrombocytopenia | 10.1% |

| Neutropenia | 9.1% |

This compound in Combination with Camrelizumab (Phase II Basket Study - NCT04346381)[5]

| Adverse Event (Grade 3 or higher) | Percentage of Patients |

| Hypertension | 25.0% |

| Proteinuria | 18.2% |

| Decreased platelet count | 11.4% |

| Decreased neutrophil count | 11.4% |

| Palmar-plantar erythrodysaesthesia syndrome | 11.4% |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a preclinical setting, adapted from established protocols.[6]

In Vitro Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the metabolic activity of colorectal cancer cells, which is an indicator of cell viability.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29, HCT116)

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on published IC50 values for other cancer cell types is 0.6 to 20 µM.[6]

-

Replace the medium in the wells with the this compound dilutions and a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Protocol:

-

Culture colorectal cancer cells to 70-80% confluence.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Add complete culture medium to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium with various concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate for 24-48 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Colorectal cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, once daily) or vehicle control via oral gavage. The dosing and schedule can be adapted from published studies.[6]

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Conclusion